N-(furan-2-ylmethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;oxalic acid
Overview
Description
N-(furan-2-ylmethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;oxalic acid is a useful research compound. Its molecular formula is C19H25NO6 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-furylmethyl)-2-(2-isopropyl-5-methylphenoxy)ethanamine oxalate is 363.16818752 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Characterization of Cytochrome P450 Enzymes
Research into dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine (NBOMe) compounds, which are potent serotonin 5-HT2A receptor agonists and known for their hallucinogenic effects, focuses on identifying the cytochrome P450 enzymes involved in their metabolism. This includes studies on specific derivatives like 25I-NBOMe and 25I-NBOH, offering insights into the enzymatic pathways involved in the metabolism of psychoactive substances (Nielsen et al., 2017).
Neurochemical Pharmacology of Psychoactive Substances
Investigations into the pharmacology of psychoactive substances, specifically substituted N-benzylphenethylamines, provide detailed insights into their interactions with various serotonin receptors and transporters. This research helps understand the mechanisms behind the psychoactive effects of such compounds and their potential therapeutic or adverse impacts on human health (Eshleman et al., 2018).
Identification of Metabolite Biomarkers
The identification of metabolite biomarkers for designer hallucinogens, such as NBOMe derivatives, in biological samples is crucial for forensic and toxicological analyses. Such studies aim to improve the detection window of these substances in human urine, aiding in the diagnosis and treatment of intoxication cases (Poklis et al., 2015).
Synthetic Routes and Chemical Analysis
Research into the synthetic routes for producing key intermediates of medical and recreational compounds, including their chemical characterization and analysis, is essential for drug development and understanding potential toxicological profiles. Studies focus on efficient, novel synthetic routes that could be applied to a wide range of chemical compounds (Luo et al., 2008).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.C2H2O4/c1-13(2)16-7-6-14(3)11-17(16)20-10-8-18-12-15-5-4-9-19-15;3-1(4)2(5)6/h4-7,9,11,13,18H,8,10,12H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFMNEQQHACEPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNCC2=CC=CO2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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